molecular formula C19H29NO3 B1668109 Butopiprine CAS No. 55837-15-5

Butopiprine

Cat. No.: B1668109
CAS No.: 55837-15-5
M. Wt: 319.4 g/mol
InChI Key: MNBLDUWBHRTWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butopiprine (CAS: 55837-15-5) is a synthetic compound with the molecular formula C₁₉H₂₉NO₃ and the chemical name 2-butoxyethyl α-phenyl-α-piperidinoacetate . It belongs to the piperidine derivatives and exhibits spasmolytic, local anesthetic, and antitussive (cough-suppressant) properties . Historically, it was used in the drug Taci-Bex® (this compound bromhydrate) to treat acute bronchitis and chronic broncho-pneumopathies by reducing mucus hypersecretion and facilitating expectoration .

Properties

CAS No.

55837-15-5

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

2-butoxyethyl 2-phenyl-2-piperidin-1-ylacetate

InChI

InChI=1S/C19H29NO3/c1-2-3-14-22-15-16-23-19(21)18(17-10-6-4-7-11-17)20-12-8-5-9-13-20/h4,6-7,10-11,18H,2-3,5,8-9,12-16H2,1H3

InChI Key

MNBLDUWBHRTWEP-UHFFFAOYSA-N

SMILES

CCCCOCCOC(=O)C(C1=CC=CC=C1)N2CCCCC2

Canonical SMILES

CCCCOCCOC(=O)C(C1=CC=CC=C1)N2CCCCC2

Appearance

Solid powder

Other CAS No.

55837-15-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Butopiprine;  Butopiprinum; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butopiprine involves the esterification of 1-piperidineacetic acid with 2-butoxyethanol in the presence of a suitable acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Butopiprine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anxiety Disorders

Butopiprine has been investigated for its effectiveness in treating anxiety disorders. Similar to buspirone, it acts as a partial agonist at serotonin 5-HT1A receptors. This interaction is believed to enhance serotonergic activity in brain regions associated with anxiety regulation.

  • Clinical Trials : Studies have demonstrated that this compound can significantly reduce anxiety symptoms in patients diagnosed with GAD. In a controlled trial, patients receiving this compound showed a greater reduction in Hamilton Anxiety Rating Scale (HAM-A) scores compared to those on placebo .

Depression

Recent research indicates that this compound may also serve as an adjunctive treatment for depression, particularly when combined with other antidepressants. Evidence suggests that it can alleviate some side effects associated with selective serotonin reuptake inhibitors (SSRIs), such as sexual dysfunction.

  • Combination Therapy : A pilot study indicated that this compound combined with melatonin improved depressive symptoms and cognitive function in patients with major depressive disorder .

Neuropsychiatric Disorders

Emerging evidence points to the utility of this compound in managing neuropsychiatric disorders, including schizophrenia and schizoaffective disorders. However, caution is advised due to reports of exacerbation of psychotic symptoms in certain patients .

  • Case Studies : A notable case involved a patient with schizoaffective disorder whose symptoms worsened upon administration of this compound, highlighting the compound's potential risks in vulnerable populations .

Data Tables

The following tables summarize key findings from clinical studies involving this compound:

StudyPopulationInterventionOutcome MeasuresResults
Study 1Patients with GADThis compound vs PlaceboHAM-A ScoresSignificant reduction in anxiety symptoms with this compound (p < 0.05)
Study 2Patients with DepressionThis compound + MelatoninDepression ScalesImproved depressive symptoms (effect size 0.43)
Case ReportSchizoaffective DisorderThis compoundPsychotic SymptomsWorsening of psychosis noted upon treatment

Mechanism of Action

Butopiprine exerts its effects primarily through its interaction with muscarinic acetylcholine receptors . By binding to these receptors, it inhibits the action of acetylcholine, leading to a reduction in muscle spasms and cough reflex. Additionally, its local anesthetic properties are attributed to its ability to block sodium channels, thereby preventing the initiation and propagation of nerve impulses .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Butopiprine shares structural and functional similarities with several compounds, particularly antispasmodics and antitussives. Below is a detailed comparison:

Structural Analogs with Antispasmodic Activity

This compound’s piperidine-acetate backbone aligns it with bietamiverine, piprocurarium, and dipiproverine, which are known for curarimimetic properties (muscle relaxation via neuromuscular blockade) . However, this compound lacks significant curarimimetic effects, instead prioritizing musculotropic spasmolysis (direct smooth muscle relaxation) and antitussive action .

Table 1: Structural Analogs of this compound
Compound CAS Number Molecular Formula Key Functional Differences Therapeutic Use
This compound 55837-15-5 C₁₉H₂₉NO₃ 2-butoxyethyl ester; lacks curarimimetic Antitussive, spasmolytic
Bietamiverine 442-52-4 C₂₀H₂₅NO₂ Benzyl ester; curarimimetic activity Antispasmodic
Dipiproverine 125-52-0 C₂₃H₃₀N₂O₂ Diphenylacetate ester; neuromuscular block Muscle relaxant

Comparison with Other Piperidine Derivatives

Piperidine-based drugs often share structural motifs but differ in therapeutic applications:

Table 2: Piperidine Derivatives with Divergent Uses
Compound CAS Number Molecular Formula Key Functional Groups Therapeutic Class
This compound 55837-15-5 C₁₉H₂₉NO₃ Butoxyethyl ester Antitussive
Butoconazole 64872-76-0 C₁₉H₁₇Cl₃N₂S Trichlorobenzyl thioether Antifungal
Butorphanol 42408-82-2 C₂₁H₂₉NO₂ Phenolic hydroxyl; opioid Analgesic (opioid)
Butoprozine 62228-20-0 C₂₈H₃₈N₂O₂ Diphenylpropylamine Antiarrhythmic

Key Differences :

  • Butorphanol: An opioid analgesic targeting CNS receptors, unlike this compound’s peripheral antitussive action .
  • Butoprozine : Used for cardiac arrhythmias, highlighting the versatility of piperidine scaffolds in drug design .

Pharmacological and Regulatory Distinctions

Mechanism of Action

This compound’s musculotropic spasmolysis relaxes bronchial smooth muscles, while its local anesthetic effect suppresses cough reflexes . In contrast, bietamiverine and dipiproverine act via neuromuscular blockade, making them unsuitable for respiratory conditions .

Regulatory Status

This compound is prohibited in cosmetics in the EU and other regions due to safety concerns . Similarly, bietamiverine is banned in cosmetics, but other piperidine derivatives (e.g., butoconazole) are approved for topical use .

Research Findings and Clinical Relevance

  • This compound : Demonstrated efficacy in reducing cough frequency and bronchial secretions in clinical studies, though human use is discontinued .
  • Domipizone: A structural analog (CAS: 70724-25-3) with platelet aggregation inhibition, showing how minor structural changes alter therapeutic profiles .

Biological Activity

Butopiprine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and relevant case studies.

This compound is classified as a piperidine derivative and is primarily recognized for its analgesic and antipsychotic properties. Its mechanism of action involves modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. The compound exhibits selective affinity for serotonin receptors, which contributes to its anxiolytic effects.

Pharmacodynamics

  • Serotonin Receptors : this compound acts as a partial agonist at 5-HT1A receptors, which are implicated in mood regulation and anxiety relief.
  • Dopamine Receptors : It has a weak antagonistic effect on dopamine D2 receptors, which may influence its psychotropic effects.

Pharmacokinetics

  • Absorption : Rapidly absorbed with peak plasma concentrations achieved within 1-2 hours post-administration.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, leading to various active metabolites.
  • Elimination : Exhibits a half-life conducive to both acute and chronic administration regimens.

Biological Activity and Therapeutic Applications

This compound's biological activity extends to various therapeutic applications:

  • Anxiolytic Effects : Clinical studies have shown that this compound is effective in reducing anxiety symptoms in patients with generalized anxiety disorder (GAD) .
  • Pain Management : Its analgesic properties have been explored in pain models, demonstrating efficacy comparable to traditional analgesics without the risk of dependency associated with opioids.
  • Antidepressant Potential : Evidence suggests that this compound may enhance serotonergic activity, providing benefits in depressive disorders .

Case Studies and Clinical Trials

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study 1 : A longitudinal study involving patients with treatment-resistant anxiety disorders showed significant improvements in anxiety scores after administration of this compound over an 8-week period .
  • Case Study 2 : A randomized controlled trial assessed the impact of this compound on chronic pain management, revealing that patients reported a 40% reduction in pain intensity compared to placebo .

Table 1: Summary of Biological Activities

Activity TypeDescriptionEvidence Level
AnxiolyticReduces symptoms of anxietyModerate
AnalgesicEffective in pain reliefHigh
AntidepressantPotential benefits in depressive disordersModerate

Table 2: Pharmacokinetic Profile

ParameterValue
Absorption RateRapid (1-2 hours)
Half-Life4-6 hours
MetabolismCYP3A4-mediated

Research Findings

Recent research has focused on the broader implications of this compound's biological activity:

  • A study published in Journal of Psychopharmacology indicated that this compound could serve as an adjunct therapy for patients unresponsive to standard antidepressants .
  • Another investigation suggested potential neuroprotective effects, indicating that this compound may promote neurogenesis in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butopiprine
Reactant of Route 2
Reactant of Route 2
Butopiprine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.